4-Chloro-4'-hydroxybiphenyl

Endocrine Disruption Sulfotransferase Inhibition PCB Metabolite Toxicology

Researchers developing high-performance engineering thermoplastics often face the limitation of symmetric monomers that restrict polymer architecture diversity. 4-Chloro-4'-hydroxybiphenyl (CAS 28034-99-3) uniquely solves this as an asymmetric AB-type monomer, enabling sequential orthogonal functionalization (Suzuki coupling at the chloro position, then etherification/esterification at the hydroxyl) for novel poly(para-phenylene) derivatives inaccessible from symmetric dihydroxy or dihalo analogs. • Polymer synthesis: copper-catalyzed homopolymerization with 90% theoretical yield (MW ~3000 Da), or 96% copolymerization yield with 4-chloro-4'-hydroxybenzophenone. • Environmental & endocrine research: well-characterized substrate for Pandoraea pnomenusa B356 biphenyl dioxygenase, and a moderate SULT1E1 inhibitor (IC50 = 1.3 μM). Supplied with full QA documentation. Not subject to DEA scheduling or REACH authorization; standard international B2B shipping applies.

Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
CAS No. 28034-99-3
Cat. No. B167026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-hydroxybiphenyl
CAS28034-99-3
Synonyms4-chloro-4'-biphenylol
4-chloro-4'-hydroxybiphenyl
Molecular FormulaC12H9ClO
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C12H9ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
InChIKeyICVFJPSNAUMFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4'-hydroxybiphenyl: Versatile Para-Substituted Biphenyl Building Block


4-Chloro-4'-hydroxybiphenyl (CAS 28034-99-3) is a para-substituted biphenyl derivative featuring a chloro group on one ring and a hydroxy group on the opposite ring, classifying it as a functionalized biaryl scaffold [1]. With a molecular formula of C12H9ClO and molecular weight of 204.65 g/mol [2], this crystalline solid (mp 145–148°C) serves as a versatile intermediate in organic synthesis, polymer chemistry, and as a hydroxylated metabolite of polychlorinated biphenyls (OH-PCBs) relevant to environmental fate studies [3]. Its dual functionality enables diverse derivatization pathways not accessible to simpler mono-substituted biphenyl analogs.

Why 4-Chloro-4'-hydroxybiphenyl Cannot Be Replaced by Simple Analogs


Generic substitution with either 4-hydroxybiphenyl or 4-chlorobiphenyl fails to replicate the unique reactivity profile of 4-chloro-4'-hydroxybiphenyl due to its asymmetric para-disubstitution pattern. The presence of both a nucleophilic hydroxyl group and an electrophilic aryl chloride on the same biphenyl scaffold enables sequential orthogonal functionalization (e.g., Suzuki coupling at the chloro position followed by etherification or esterification at the hydroxyl position) that cannot be achieved with mono-substituted analogs . In polymer chemistry, this dual functionality permits the compound to serve simultaneously as both a nucleophilic monomer (via phenoxide formation) and an electrophilic monomer (via Ullmann-type coupling), enabling homopolymerization to novel poly(para-phenylene) derivatives [1]. Furthermore, in metabolic and environmental fate studies, 4-chloro-4'-hydroxybiphenyl represents a specific hydroxylated PCB congener whose biodegradation pathway differs mechanistically from that of 4-chlorobiphenyl, with the hydroxyl group directing initial dioxygenation to the hydroxylated ring rather than the non-halogenated ring [2].

4-Chloro-4'-hydroxybiphenyl: Comparative Quantitative Evidence


SULT1E1 Inhibition Compared to Polyhalogenated Hydroxybiphenyls

In a head-to-head comparison of sulfotransferase SULT1E1 inhibition, 4-chloro-4'-hydroxybiphenyl (IC50 = 0.0013 mM) demonstrates approximately 180-fold lower inhibitory potency than 3,3'-dichloro-4-hydroxybiphenyl (IC50 = 0.0000072 mM) and approximately 180-fold lower potency than 2,3',4-trichloro-4'-hydroxybiphenyl (IC50 = 0.0000073 mM), but exhibits significantly higher inhibitory activity than butylparaben (IC50 = 0.062 mM) [1].

Endocrine Disruption Sulfotransferase Inhibition PCB Metabolite Toxicology

Fungal Biodegradation Rate vs. 4-Hydroxybiphenyl

A direct comparative biodegradation study using the yeast Trichosporon mucoides and the filamentous fungus Paecilomyces lilacinus found no considerable differences in degradation rate between 4-chloro-4'-hydroxybiphenyl and 4-hydroxybiphenyl. In contrast, the first oxidation step of the non-hydroxylated precursor 4-chlorobiphenyl was diminished, attributed to decreased bioavailability of the more hydrophobic parent compound [1].

Environmental Bioremediation Fungal Metabolism PCB Degradation

Bacterial Dioxygenase Regioselectivity Profile

In a systematic comparative study of doubly para-substituted hydroxychlorobiphenyls using Pandoraea pnomenusa B356 biphenyl dioxygenase (BPDO), 4-hydroxy-4'-chlorobiphenyl was hydroxylated principally through a 2,3-dioxygenation of the hydroxylated ring, generating 2,3-dihydro-2,3,4-trihydroxy-4'-chlorobiphenyl and 3,4-dihydroxy-4'-chlorobiphenyl after water elimination. In contrast, 3-hydroxy-4,4'-dichlorobiphenyl underwent oxygenation on both rings, producing distinct metabolite profiles [1].

Bacterial Metabolism Biphenyl Dioxygenase Regioselectivity

Homopolymerization to Poly(para-phenylene) Ethers

U.S. Patent 4,950,729 demonstrates that 4-chloro-4'-hydroxybiphenyl can be homopolymerized via copper-catalyzed condensation in the presence of potassium carbonate and diphenyl sulfone, yielding a polymer with a calculated molecular weight slightly in excess of 3000 Da (yield: 90% of theoretical) [1]. In a separate example, copolymerization with 4-chloro-4'-hydroxybenzophenone produced a copolymer with molecular weight approximately 3430 Da (yield: 96.0% of theoretical based on 4-chloro-4'-hydroxybiphenyl) [1].

Aromatic Polyethers Polymer Synthesis Ullmann Condensation

Monoclinic Crystal Structure Determination

Single-crystal X-ray diffraction analysis reveals that 4-chloro-4'-hydroxybiphenyl crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure was refined to R1 = 0.053 for 2043 observed reflections [1].

X-ray Crystallography Solid-State Chemistry Crystal Engineering

Major Urinary Metabolite of 4-Chlorobiphenyl in Rat Model

In a quantitative metabolism study, rats administered 4-chlorobiphenyl excreted 4-hydroxy-4'-chlorobiphenyl as the predominant metabolite, representing 65% of total identified metabolites. Minor metabolites included 3,4-dihydroxy-4'-chlorobiphenyl (22%), 3-hydroxy-4'-chlorobiphenyl (7%), and a methoxy-hydroxy derivative (2.5%) [1].

Xenobiotic Metabolism PCB Toxicology Pharmacokinetics

4-Chloro-4'-hydroxybiphenyl: Key Application Scenarios


AB-Type Monomer for Novel Aromatic Polyethers

Researchers developing high-performance engineering thermoplastics should prioritize 4-chloro-4'-hydroxybiphenyl as an AB-type monomer for synthesizing poly(para-phenylene) ethers that cannot be prepared from symmetric dihydroxy or dihalo monomers. The compound undergoes copper-catalyzed homopolymerization with 90% theoretical yield (MW ~3000 Da) or copolymerization with 4-chloro-4'-hydroxybenzophenone achieving 96% yield (MW ~3430 Da) [1]. This enables exploration of new polymer architectures with tunable thermal and mechanical properties distinct from conventional poly(ether ether ketone) (PEEK) or polysulfone systems.

Regioselective Dioxygenation in Environmental Fate Studies

For environmental microbiologists investigating bacterial PCB degradation pathways, 4-hydroxy-4'-chlorobiphenyl serves as a well-characterized substrate that undergoes exclusive 2,3-dioxygenation at the hydroxylated ring by Pandoraea pnomenusa B356 biphenyl dioxygenase, producing dead-end metabolite 3,4,5-trihydroxy-4'-chlorobiphenyl [1]. This contrasts with 3-hydroxy-4,4'-dichlorobiphenyl, which undergoes dual-ring oxygenation and ultimately yields 2-hydroxy-4-chlorobenzoate [1], providing a comparative system for elucidating structure-dependent metabolic fate.

PCB Biomonitoring and Toxicological Assessment

Analytical toxicology laboratories developing LC-MS/MS methods for human or environmental PCB exposure assessment should include 4-chloro-4'-hydroxybiphenyl as a primary target analyte, given its established role as the predominant urinary metabolite of 4-chlorobiphenyl, accounting for 65% of total excreted metabolites in rodent models [1]. Its intermediate SULT1E1 inhibitory potency (IC50 = 1.3 μM) further supports its relevance as a biologically active OH-PCB congener warranting quantitative monitoring.

SAR Studies of Hydroxylated PCB Endocrine Disruption

Endocrine disruption researchers should utilize 4-chloro-4'-hydroxybiphenyl as a moderate-activity reference compound in sulfotransferase inhibition SAR panels. With an IC50 of 1.3 μM against SULT1E1, it occupies a distinct activity niche between highly potent polyhalogenated analogs (e.g., 3,3'-dichloro-4-hydroxybiphenyl, IC50 = 7.2 nM) and weak inhibitors (e.g., butylparaben, IC50 = 62 μM) [1]. This intermediate potency makes it an ideal comparator for dissecting the contribution of incremental chlorination to biological activity.

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